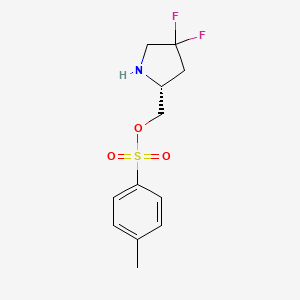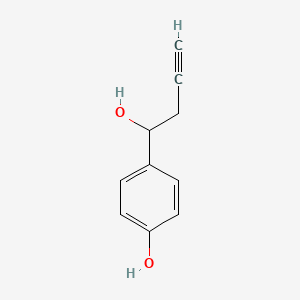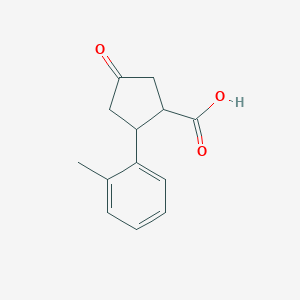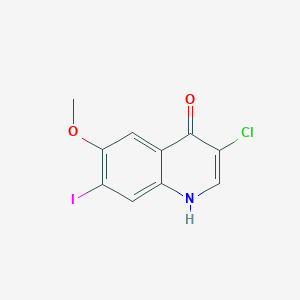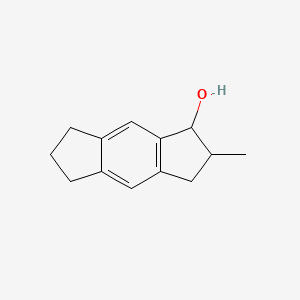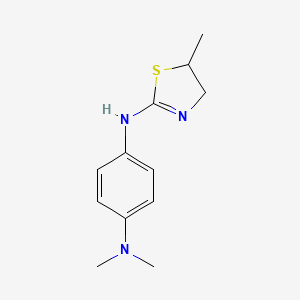
N,N-dimethyl-N'-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)benzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N1-DIMETHYL-N4-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)BENZENE-1,4-DIAMINE: is a complex organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-DIMETHYL-N4-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)BENZENE-1,4-DIAMINE typically involves the formation of the thiazole ring followed by the attachment of the benzene-1,4-diamine moiety. Common synthetic methods include:
Debus-Radiszewski synthesis: This method involves the condensation of alpha-haloketones with thiourea under basic conditions.
Wallach synthesis: This involves the cyclization of thiourea with alpha-haloketones in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity. The reaction conditions are carefully controlled to avoid side reactions and to maximize the efficiency of the process.
化学反应分析
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products:
Sulfoxides and sulfones: From oxidation reactions.
Dihydrothiazoles: From reduction reactions.
Various substituted thiazoles: From substitution reactions.
科学研究应用
Chemistry:
Biology and Medicine:
Antimicrobial agents: Due to the presence of the thiazole ring, the compound exhibits antimicrobial properties.
Anticancer agents:
Industry:
作用机制
The mechanism by which N1,N1-DIMETHYL-N4-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)BENZENE-1,4-DIAMINE exerts its effects involves interactions with various molecular targets:
Enzyme inhibition: The compound can inhibit specific enzymes, affecting biochemical pathways.
Receptor binding: It can bind to specific receptors, modulating their activity.
相似化合物的比较
Thiazole derivatives: Such as 2,4-disubstituted thiazoles.
Imidazole derivatives: Such as 1,3-diazole.
Uniqueness:
属性
分子式 |
C12H17N3S |
|---|---|
分子量 |
235.35 g/mol |
IUPAC 名称 |
4-N,4-N-dimethyl-1-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C12H17N3S/c1-9-8-13-12(16-9)14-10-4-6-11(7-5-10)15(2)3/h4-7,9H,8H2,1-3H3,(H,13,14) |
InChI 键 |
GRFZECBQOVYTMH-UHFFFAOYSA-N |
规范 SMILES |
CC1CN=C(S1)NC2=CC=C(C=C2)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Oxabicyclo[2.1.1]hexan-2-amine](/img/structure/B13903618.png)
![N-[2-(butanoylamino)ethyl]butanamide](/img/structure/B13903624.png)
![(S)-3-Methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B13903631.png)
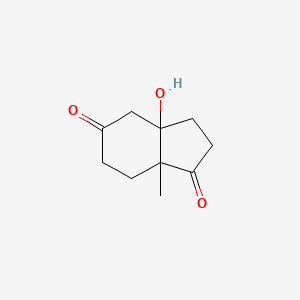
![tert-butyl ((1S,2S,5R)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B13903638.png)
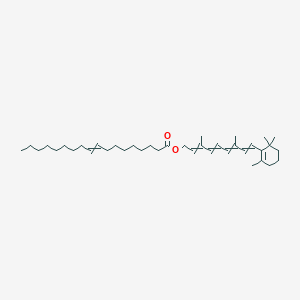
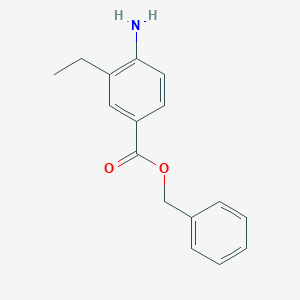
![{[(4-Amino-2-methylpyrimidin-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B13903661.png)
